N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide

Description

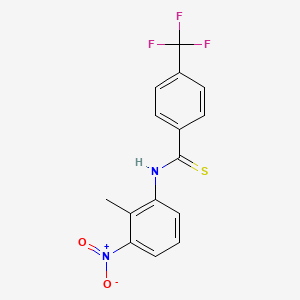

N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is a benzothioamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzothioamide scaffold and a 2-methyl-3-nitrophenyl substituent attached via a thioamide linkage.

Key Properties (Inferred from Analogs):

Properties

Molecular Formula |

C15H11F3N2O2S |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

N-(2-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide |

InChI |

InChI=1S/C15H11F3N2O2S/c1-9-12(3-2-4-13(9)20(21)22)19-14(23)10-5-7-11(8-6-10)15(16,17)18/h2-8H,1H3,(H,19,23) |

InChI Key |

GTKUSLRWKXMIJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps, starting with the preparation of the precursor molecules. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl and nitro groups can be replaced with other functional groups to create derivatives with tailored properties.

- Reduction Reactions : The nitro group can be reduced to an amino group, facilitating further chemical transformations.

Biology

The compound has shown potential biological activities, particularly in antimicrobial and anticancer research. Studies indicate that its mechanism of action may involve interaction with specific molecular targets, influenced by the presence of its functional groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving interactions with hydrophobic regions of proteins.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure may lead to the development of new therapeutic agents targeting various diseases, particularly those related to microbial infections or cancer.

Materials Science

The compound's properties make it suitable for applications in materials science, including the development of advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific functionalities tailored for industrial applications.

Case Studies

Recent studies have focused on evaluating the biological activity of this compound. For instance:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism by which N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately influencing various biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The trifluoromethylbenzothioamide core is common among analogs, but substituents on the aromatic ring significantly influence properties:

Key Observations:

- Chlorine vs. Methyl Groups : The 4-chloro analog (–6) exhibits higher molecular weight and hydrophobicity (logP 4.7) compared to methyl-substituted variants. The 2-methyl group in the target compound may reduce crystallinity, impacting synthetic yield .

- Nitro Group Positioning : Meta-nitro substitution (as in ) enhances electrophilic reactivity, whereas ortho-substitution (2-methyl-3-nitro in the target) may sterically hinder interactions with biological targets or catalysts .

Biological Activity

N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a nitrophenyl moiety, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

- Molecular Formula : C15H11F3N2O2S

- Molecular Weight : 340.32 g/mol

- CAS Number : 1257095-78-5

The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological activity and interactions within various systems.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like the nitrophenyl group enhances binding affinity and specificity, which is crucial for its therapeutic effects. Studies suggest that the compound may influence cellular processes, particularly in redox reactions, due to the reactivity of the nitrophenyl group .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have shown significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis highlights that substituents on the phenyl ring can significantly impact antimicrobial efficacy .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced antiproliferative activity in related compounds .

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of various benzothioamide derivatives, this compound was tested against A-431 and Jurkat cell lines. The compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, including this compound analogs. The results indicated that these compounds showed comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide | Chlorine substitution | Different halogen affects reactivity | Antimicrobial and anticancer |

| N-(4-Bromo-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide | Bromine substitution | Variation in electrophilicity | Anticancer potential |

| N-(2-Nitro-4-trifluoromethylphenyl)acetamide | Acetamide instead of benzothioamide | Different functional group impacts activity | Moderate antimicrobial activity |

This comparative analysis highlights how variations in substituents can influence both chemical properties and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.